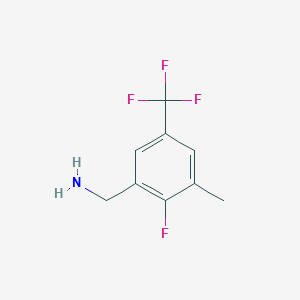

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9F4N It is a fluorinated benzylamine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzylamine precursor. For example, a synthetic route may involve the following steps:

Starting Material: Begin with a compound such as 2-fluoro-3-methylbenzylamine.

Fluorination: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -80°C to -75°C) to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Formation of substituted benzylamines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound features a unique structure that combines a fluorinated benzylamine framework with both fluoro and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological properties. The synthesis typically involves palladium-catalyzed reactions, which facilitate the introduction of fluorinated groups into the aromatic system, enhancing the compound's lipophilicity and metabolic stability .

Table 1: Synthesis Methods for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

| Synthesis Method | Description |

|---|---|

| Palladium-Catalyzed Ortho-Fluorination | Utilizes palladium(II) trifluoromethanesulfonate as a catalyst in aqueous solvents. |

| Automated Synthesis Systems | Employs borohydride exchange resin for improved efficiency in large-scale production. |

Biological Activities

Research indicates that this compound exhibits notable biological activity, particularly in the context of cancer research. Its derivatives have been studied for their potential to inhibit cancer cell proliferation by targeting specific cellular pathways. The presence of fluorinated groups enhances binding affinity to various enzymes and receptors, making it an attractive candidate for drug development.

Case Study: Anticancer Activity

In studies focused on cancer therapies, compounds structurally related to this compound have demonstrated efficacy against various cancer types by modulating critical biological pathways involved in cell survival and proliferation .

Pharmaceutical Applications

The unique combination of functional groups in this compound allows for the exploration of new drug leads. The fluorinated group can enhance metabolic stability and bioavailability, which are crucial for the development of effective pharmaceuticals. This compound has been investigated for potential applications in treating neurodegenerative disorders and infectious diseases .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Investigated for its ability to inhibit cancer cell growth through targeted pathways. |

| Neurodegenerative Disorders | Potential use in therapies aimed at diseases like Alzheimer's and Parkinson's. |

| Infectious Diseases | Explored for antimicrobial properties against various pathogens. |

Agrochemical Uses

Apart from medicinal applications, this compound is also being evaluated for its role in agrochemicals. Its derivatives have shown promise as effective pesticides and herbicides due to their enhanced stability and efficacy against pests .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzylamine: Similar structure but lacks the methyl group.

3-Fluoro-5-(trifluoromethyl)benzylamine: Differently positioned fluoro and trifluoromethyl groups.

2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine: Similar structure with a different position of the trifluoromethyl group.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is a fluorinated aromatic amine notable for its unique structure, which includes a trifluoromethyl group and a fluorine atom attached to a benzylamine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its physicochemical properties.

- Molecular Formula : C9H9F4N

- Molecular Weight : 207.17 g/mol

- Structure : The presence of electronegative fluorine atoms enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including interactions with biological targets such as enzymes and receptors. These interactions are critical for understanding the compound's pharmacological profile.

The mechanism of action involves binding to specific proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The trifluoromethyl group is particularly significant, as it has been shown to enhance the potency of similar compounds against various biological targets.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound and their similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | 0.97 |

| (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine | 239135-49-0 | 0.95 |

| 3-Fluoro-4-(trifluoromethyl)benzylamine | 235106-09-9 | 0.95 |

| (2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanamine | 1323966-36-4 | 0.93 |

| (2-Fluoro-4,5-bis(trifluoromethyl)phenyl)methanamine | 1807206-67-2 | 0.93 |

Case Studies and Research Findings

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit enhanced serotonin uptake inhibition, suggesting potential antidepressant properties for this compound. A study showed that the introduction of a trifluoromethyl group can increase the potency of inhibitors by several folds compared to non-fluorinated analogs .

- Neuroprotective Effects : In vitro studies have demonstrated that aromatic compounds containing fluorinated groups can protect neurons from apoptosis induced by various stressors. This suggests that this compound may possess neuroprotective properties, potentially relevant in neurodegenerative disease models .

- Enzyme Inhibition : The compound's interaction with specific enzymes has been studied, revealing that it may inhibit key metabolic pathways involved in cancer progression. For instance, similar compounds have shown efficacy in inhibiting reverse transcriptase, which is crucial in the treatment of certain viral infections .

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C9H9F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,4,14H2,1H3 |

InChI Key |

IKVZGNNVBHLLME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)CN)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.